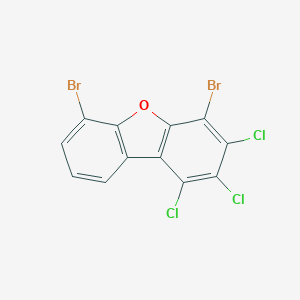

4,6-Dibromo-1,2,3-trichlorodibenzofuran

Description

4,6-Dibromo-1,2,3-trichlorodibenzofuran is a halogenated dibenzofuran derivative featuring three chlorine atoms at positions 1, 2, and 3 and two bromine atoms at positions 4 and 4. This compound belongs to the broader class of polyhalogenated dibenzofurans (PHDFs), which are structurally related to polychlorinated dibenzofurans (PCDFs) but incorporate bromine substituents.

Propriétés

Numéro CAS |

107227-53-2 |

|---|---|

Formule moléculaire |

C12H3Br2Cl3O |

Poids moléculaire |

429.3 g/mol |

Nom IUPAC |

4,6-dibromo-1,2,3-trichlorodibenzofuran |

InChI |

InChI=1S/C12H3Br2Cl3O/c13-5-3-1-2-4-6-8(15)10(17)9(16)7(14)12(6)18-11(4)5/h1-3H |

Clé InChI |

XFMGORLTEPFRGL-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C(=C3Br)Cl)Cl)Cl |

SMILES canonique |

C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C(=C3Br)Cl)Cl)Cl |

Synonymes |

DIBROMO-TRICHLORODIBENZOFURAN |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Ziconotide est synthétisé par synthèse peptidique en phase solide (SPPS). Le processus implique l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. La synthèse est généralement divisée en segments, chaque segment étant synthétisé séparément puis combiné. Les segments sont protégés par des groupes spécifiques pour empêcher les réactions indésirables pendant la synthèse .

Synthèse des segments: Le peptide est divisé en quatre segments[19-25]A, [12-18]B, [6-11]C, et [1-5]D. Chaque segment est synthétisé sur une résine en phase solide.

Couplage et déprotection: Les segments sont couplés séquentiellement pour former le peptide complet. Les groupes protecteurs sont éliminés, et le peptide est clivé de la résine.

Oxydation: Le peptide linéaire subit une oxydation en phase liquide pour former les liaisons disulfures correctes, ce qui donne la structure finale du ziconotide

Méthodes de production industrielle

La production industrielle du ziconotide suit une approche similaire mais est optimisée pour la synthèse à grande échelle. Le processus implique des synthétiseurs peptidiques automatisés, la chromatographie liquide haute performance (HPLC) pour la purification, et la lyophilisation pour la préparation finale du produit. L'utilisation de techniques avancées garantit une pureté et un rendement élevés, ce qui rend le processus adapté à la production commerciale .

Analyse Des Réactions Chimiques

Types de réactions

Le Ziconotide subit principalement la formation de liaisons peptidiques et la formation de liaisons disulfures pendant sa synthèse. Les réactions clés comprennent :

Formation de liaisons peptidiques: Ceci est réalisé par des réactions de couplage entre des acides aminés en utilisant des réactifs comme le N,N'-diisopropylcarbodiimide (DIC) et le 1-hydroxybenzotriazole (HOBt).

Formation de liaisons disulfures: Les réactions d'oxydation sont utilisées pour former des liaisons disulfures entre les résidus de cystéine. .

Produits principaux

Le produit principal de ces réactions est le peptide ziconotide entièrement synthétisé, qui contient trois liaisons disulfures essentielles à son activité biologique .

Applications De Recherche Scientifique

Mécanisme d'action

Le Ziconotide exerce ses effets en se liant sélectivement aux canaux calciques voltage-dépendants de type N situés sur les neurones afférents nociceptifs dans la corne dorsale de la moelle épinière. Cette liaison inhibe l'afflux d'ions calcium, ce qui empêche à son tour la libération de neurotransmetteurs pronociceptifs tels que le glutamate, le peptide apparenté au gène de la calcitonine (CGRP) et la substance P. En bloquant ces canaux, le ziconotide réduit efficacement la transmission de la douleur et procure une analgésie.

Mécanisme D'action

Ziconotide exerts its effects by selectively binding to N-type voltage-gated calcium channels located on nociceptive afferent neurons in the dorsal horn of the spinal cord. This binding inhibits the influx of calcium ions, which in turn prevents the release of pro-nociceptive neurotransmitters such as glutamate, calcitonin gene-related peptide (CGRP), and substance P. By blocking these channels, ziconotide effectively reduces pain transmission and provides analgesia .

Comparaison Avec Des Composés Similaires

Substituent Effects on Molecular Geometry

- Chlorinated Analogs : For example, 2,4,8-trichlorodibenzofuran () exhibits planar aromatic rings with chlorine substituents influencing bond angles. The presence of chlorine at meta and para positions affects dihedral angles, as seen in similar compounds (e.g., 3,4-dibromo-2,2,5,5-tetraphenyldihydrofuran in ), where dihedral angles range from −173.3° to 174.7° due to steric and electronic effects .

- Brominated Influence : Bromine’s larger atomic radius (1.85 Å vs. chlorine’s 1.75 Å) increases steric hindrance in 4,6-dibromo-1,2,3-trichlorodibenzofuran. This likely enlarges bond angles and alters crystal packing compared to fully chlorinated analogs. For instance, Br⋯Br contacts in 3,4-dibromo-2,2,5,5-tetraphenyldihydrofuran () suggest stronger halogen-halogen interactions than Cl⋯Cl contacts, impacting solubility and melting points .

Volatility and Henry’s Law Constants

- 1,3,8-Trichlorodibenzofuran : Exhibits a Henry’s Law constant of $4.2 \times 10^{-1}$ (mol·m$^{-3}$·Pa$^{-1}$), indicating moderate volatility ().

- 4,6-Dibromo-1,2,3-Trichlorodibenzofuran : Bromine’s higher molecular weight likely reduces volatility compared to chlorinated analogs. However, the mixed halogenation may create dipole moments that enhance water solubility, complicating environmental partitioning .

Environmental Behavior and Degradation

Microbial Degradation

- Chlorinated Dibenzo-p-dioxins (PCDDs) : Degradation by fungi like Phlebia brevispora is position-dependent. For example, 1,3,6,8-tetrachlorodibenzo-p-dioxin is degraded, while 1,2,6,7-tetrachlorodibenzo-p-dioxin is more resistant ().

- Brominated/Chlorinated Analogs : Bromine’s electronegativity and steric bulk may hinder enzymatic attack. 2,4,8-Trichlorodibenzofuran degrades slower than PCDDs (), suggesting 4,6-dibromo-1,2,3-trichlorodibenzofuran may exhibit even lower degradation rates due to Br substitution .

Persistence

- Fully Chlorinated vs. Mixed Halogenation : Highly chlorinated compounds like dodecachloro-dibenzofuran () persist due to stability from electron-withdrawing groups. Bromine’s stronger C–Br bond (compared to C–Cl) may further enhance environmental persistence in mixed halogenated compounds .

Comparative Toxicity and Bioactivity

- Structural-Activity Relationships: PCDFs with lateral chlorination (e.g., 2,3,7,8-positions) are highly toxic.

- Metabolites: Monohydroxylated derivatives detected in fungal degradation of PCDFs () suggest brominated metabolites may form, but their toxicity remains unstudied .

Data Tables

Table 1: Key Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.